Nicotinamide Riboside

Description

Properties

IUPAC Name |

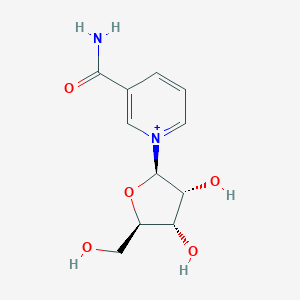

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEBZPBDRKPWTD-TURQNECASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010039 | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1341-23-7 | |

| Record name | Nicotinamide riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide-beta-riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide riboside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide-beta-riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamid Ribosid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8H2M0L7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New NAD+ Precursor: A Technical History of Nicotinamide Riboside's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Foundational Discovery of Nicotinamide (B372718) Riboside as a Novel NAD+ Precursor.

This technical guide delves into the seminal research that unveiled Nicotinamide Riboside (NR) as a potent precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. We will explore the key experiments, methodologies, and quantitative data that established a new, independent pathway for NAD+ biosynthesis, challenging the then-accepted paradigm. This document is intended for professionals in the fields of biochemistry, pharmacology, and drug development who require a detailed understanding of the foundational science behind NR.

Challenging the Dogma: The Pre-NR Landscape of NAD+ Biosynthesis

Prior to 2004, the scientific consensus held that eukaryotic NAD+ biosynthesis primarily occurred through two main pathways: the de novo pathway, which synthesizes NAD+ from tryptophan, and the Preiss-Handler pathway, which salvages nicotinic acid. Nicotinamide was also recognized as a salvage precursor, being converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). The prevailing view was that all NAD+ anabolic routes converged at the formation of nicotinic acid mononucleotide.

The Pivotal Discovery: A Preiss-Handler Independent Route to NAD+

In a landmark 2004 study published in Cell, Bieganowski and Brenner provided compelling evidence for a novel, Preiss-Handler-independent pathway for NAD+ synthesis originating from this compound.[1] This research, conducted in the model organism Saccharomyces cerevisiae (yeast), laid the groundwork for our current understanding of NR's role as a vital NAD+ precursor.

Key Experimental Findings

The researchers demonstrated that yeast strains deficient in the Preiss-Handler pathway could still utilize an exogenous source to synthesize NAD+. This observation strongly suggested the existence of an alternative salvage pathway. Through a series of genetic and biochemical experiments, they identified this compound as this previously unrecognized NAD+ precursor.[1]

A crucial element of their discovery was the identification and characterization of a novel family of enzymes: the This compound Kinases (NRKs) . These enzymes were found to be essential for the utilization of NR.

The this compound Kinase (NRK) Pathway

The work of Bieganowski and Brenner elucidated a two-step enzymatic pathway for the conversion of NR to NAD+.[1] This pathway is initiated by the phosphorylation of NR to nicotinamide mononucleotide (NMN) by an NRK. NMN is then adenylylated by NMN adenylyltransferase (NMNAT) to form NAD+.

Identification and Characterization of this compound Kinases

The researchers employed a combination of genetic screening and biochemical assays to identify the gene responsible for NR phosphorylation in yeast, which they named NRK1.[1] Subsequently, they identified two human homologs, NRK1 and NRK2 .[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the foundational discovery of the NR pathway.

Yeast Strains and Growth Conditions

The primary model organism used was Saccharomyces cerevisiae. Experiments were conducted using wild-type strains and various knockout strains deficient in known NAD+ biosynthetic pathways (e.g., mutants in the Preiss-Handler pathway) to isolate and study the novel NR pathway.

Protocol for Yeast Culture:

-

Media: Yeast were cultured in standard synthetic complete (SC) medium or synthetic minimal medium (YNB) supplemented with necessary amino acids and a carbon source (typically 2% glucose).

-

This compound Supplementation: For experiments investigating NR utilization, sterile-filtered NR was added to the growth medium at specified concentrations.

-

Growth Conditions: Cultures were incubated at 30°C with shaking for aerobic growth.

Measurement of Intracellular NAD+ Levels

A critical aspect of the research was the accurate quantification of intracellular NAD+ concentrations in yeast. The primary method used was High-Performance Liquid Chromatography (HPLC).

Protocol for NAD+ Extraction and HPLC Analysis:

-

Cell Harvesting: Yeast cells from liquid cultures were harvested by centrifugation at 4°C.

-

Extraction: The cell pellet was washed with ice-cold water and then subjected to an extraction procedure. A common method involves acid extraction (e.g., with perchloric acid) to stabilize the oxidized form (NAD+) followed by neutralization.

-

HPLC Separation: The extracted nucleotides were separated by reverse-phase HPLC on a C18 column.

-

Detection and Quantification: NAD+ was detected by its UV absorbance at 260 nm. The concentration was determined by comparing the peak area to a standard curve of known NAD+ concentrations.

Identification and Cloning of NRK Genes

Experimental Workflow for NRK Gene Identification:

-

Genetic Screen: A yeast knockout library was screened to identify genes whose deletion prevented the utilization of NR for NAD+ synthesis in a strain lacking the Preiss-Handler pathway.

-

Biochemical Verification: The protein encoded by the identified candidate gene (NRK1) was expressed and purified. Its enzymatic activity was then confirmed in vitro by demonstrating its ability to phosphorylate NR to NMN in the presence of ATP.

-

Identification of Human Homologs: The yeast Nrk1 protein sequence was used to search human genome databases for homologous sequences, leading to the identification of human NRK1 and NRK2.

-

Functional Confirmation of Human NRKs: The human NRK1 and NRK2 genes were cloned and expressed in a yeast strain lacking its endogenous NRK1. The ability of the human enzymes to rescue the growth of this mutant strain on NR-supplemented media confirmed their function as NR kinases.

Quantitative Data from Foundational Studies

The initial studies provided crucial quantitative data that established the efficacy of NR as an NAD+ precursor and characterized the key enzymes involved.

| Parameter | Organism/Enzyme | Value | Reference |

| NAD+ Increase with NR | S. cerevisiae | Several-fold increase | Bieganowski & Brenner, 2004 |

| Km for NR | Yeast Nrk1 | ~50 µM | Bieganowski & Brenner, 2004 |

| Km for NR | Human NRK1 | ~10 µM | Bieganowski & Brenner, 2004 |

| Km for NR | Human NRK2 | ~20 µM | Bieganowski & Brenner, 2004 |

Broader Implications and Subsequent Research

The discovery of the NRK pathway had profound implications for the fields of metabolism, aging, and disease. It identified a new vitamin B3 metabolite and a novel route to a central coenzyme. Subsequent research has built upon this foundation, exploring the physiological roles of NR in various organisms, including mammals, and its potential therapeutic applications.

Natural Occurrence of this compound

Early research also identified NR as a naturally occurring nutrient, notably in milk.[1] This finding underscored its potential physiological relevance as a dietary source for NAD+ production.

Conclusion

The discovery of this compound and the elucidation of the this compound Kinase pathway represented a paradigm shift in our understanding of NAD+ metabolism. The meticulous experimental work of Bieganowski and Brenner, from genetic screens in yeast to the characterization of human enzymes, provided a robust foundation for a new area of research. This technical guide has summarized the core historical discoveries, the detailed experimental methodologies, and the key quantitative data that are essential for any researcher, scientist, or drug development professional working with or investigating this important NAD+ precursor. The foundational principles outlined here continue to inform the ongoing exploration of this compound's role in health and disease.

References

Nicotinamide Riboside (NR) as a Precursor to NAD+: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and the regulation of key signaling pathways. The age-related decline in NAD+ levels has been linked to a range of metabolic and neurodegenerative disorders. Nicotinamide Riboside (NR), a naturally occurring pyridine (B92270) nucleoside and a form of vitamin B3, has emerged as a potent and well-tolerated precursor for boosting NAD+ levels.[1][2] This technical guide provides an in-depth overview of the biochemical pathways of NR metabolism, its pharmacokinetic profile, and the methodologies employed in its scientific investigation. It aims to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to NAD+ and the Role of this compound

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme involved in a multitude of cellular processes. It exists in both oxidized (NAD+) and reduced (NADH) forms, acting as a critical electron carrier in redox reactions central to energy metabolism, such as glycolysis and oxidative phosphorylation.[3] Beyond its metabolic functions, NAD+ is a crucial substrate for several families of enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose synthases (cADPRSs).[4][5] These enzymes are integral to DNA repair, gene expression, and cellular signaling.

Cellular NAD+ can be synthesized through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and this compound (NR).[1][6] NR has garnered significant interest as an NAD+ precursor due to its efficient conversion to NAD+ and its favorable safety profile.[1][6] Oral supplementation with NR has been shown to effectively increase NAD+ levels in both preclinical models and human clinical trials.[1][7]

Biochemical Pathways of NR to NAD+ Conversion

The conversion of extracellular this compound (NR) to intracellular NAD+ is a multi-step process involving specific transporters and enzymes.

Cellular Uptake of NR

Extracellular NR is transported into the cell primarily by members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4.[8][9] Once inside the cell, NR can be directly utilized in the NAD+ salvage pathway.

The NR Kinase (NRK) Pathway

The primary pathway for NR conversion to NAD+ is the NRK pathway, a two-step enzymatic process.[3][4]

-

Phosphorylation of NR: In the cytoplasm, NR is phosphorylated by this compound kinases (NRK1 or NRK2) to form nicotinamide mononucleotide (NMN).[3][10] This is the rate-limiting step in this pathway.

-

Adenylylation of NMN: NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[1][3]

NAD+-Dependent Signaling Pathways

Elevated intracellular NAD+ levels through NR supplementation can significantly impact the activity of NAD+-consuming enzymes, thereby influencing a variety of cellular processes.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play a critical role in regulating metabolism, DNA repair, and inflammation.[5][11] By increasing the available pool of NAD+, NR supplementation can enhance sirtuin activity.[12]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair and the maintenance of genomic stability.[5][13] PARPs consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process that is essential for DNA damage response.

Quantitative Data Summary

Enzyme Kinetics of NR Kinases

The following table summarizes the kinetic parameters of human NRK1 and NRK2.

| Enzyme | Substrate | Co-substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1M-1) |

| NRK1 | NR | ATP | 0.088 | 0.6 | 6800 |

| NR | GTP | 0.068 | 0.34 | 5000 | |

| NaR | ATP | 0.051 | - | - | |

| NRK2 | NR | ATP | 0.19 | 0.75 | 3900 |

| Tiazofurin | ATP | - | - | 4500 | |

| Uridine | ATP | - | - | 850 |

Data compiled from Tempel et al., 2007.[3][4][14]

Pharmacokinetics of Oral NR in Humans

This table presents pharmacokinetic data from a study in healthy volunteers.

| Dosage | Outcome | Result |

| 1000 mg twice daily | Steady-state NAD+ increase | Up to 2.7-fold |

| 250 mg (Days 1-2), up to 1000 mg twice daily (Days 7-8) | Mean NAD+ increase at steady state | 100% |

Data from a study in healthy human volunteers.[1][15]

Preclinical Safety Data for NR

The following table outlines the no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) from a 90-day toxicology study in rats.

| Compound | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

| This compound (crystalline chloride salt) | 300 | 1000 |

Data from a 90-day toxicology study in rats.[1][16][17] Another study on a high-purity synthetic NR (NR-E) reported a NOAEL of 500 mg/kg/day for male rats and 1,200 mg/kg/day for female rats.[18]

Experimental Protocols

Quantification of NAD+ and its Metabolites

Accurate measurement of NAD+ and related metabolites is crucial for assessing the efficacy of NR supplementation. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for this analysis.[19][20][21]

Protocol: LC-MS/MS for NAD+ Metabolome Analysis

-

Sample Preparation:

-

Whole blood, plasma, or tissue samples are collected and immediately processed to prevent metabolite degradation.

-

For whole blood, a stabilization solution (e.g., 2.5 M citric acid and ACD solution) is often used.[7]

-

Samples are deproteinized, typically with a cold organic solvent like methanol (B129727) or acetonitrile.

-

The supernatant is collected after centrifugation and dried under vacuum.

-

The dried extract is reconstituted in a suitable solvent for LC-MS analysis.

-

-

Chromatographic Separation:

-

Hydrophilic interaction liquid chromatography (HILIC) is commonly used to separate the polar NAD+ metabolites.[20][22]

-

A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

A gradient elution is employed to resolve the different metabolites.

-

-

Mass Spectrometry Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.

-

Specific precursor-to-product ion transitions are monitored for each metabolite.

-

Stable isotope-labeled internal standards are used for accurate quantification.

-

-

Data Analysis:

-

Peak areas are integrated and normalized to the internal standard.

-

Concentrations are determined using a calibration curve generated from authentic standards.

-

Clinical Trial Methodology: A Generalized Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of NR supplementation.

Conclusion

This compound is a promising NAD+ precursor with a well-defined biochemical pathway and a favorable safety profile. Its ability to efficiently increase intracellular NAD+ levels makes it a valuable tool for research into age-related metabolic and neurodegenerative diseases. This technical guide provides a foundational understanding of NR's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing investigations. Further clinical studies are warranted to fully elucidate the therapeutic potential of NR in various human conditions.

References

- 1. This compound—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elysiumhealth.com [elysiumhealth.com]

- 3. The emergence of the this compound kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aboutnad.com [aboutnad.com]

- 7. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement this compound (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]

- 8. Equilibrative Nucleoside Transporters Mediate the Import of this compound and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. The NAD+ precursor this compound enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement this compound (NR) and its effects on blood NAD+ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aboutnad.com [aboutnad.com]

- 17. researchgate.net [researchgate.net]

- 18. Safety Assessment of High-Purity, Synthetic this compound (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lonvibio.com [lonvibio.com]

- 20. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. infoscience.epfl.ch [infoscience.epfl.ch]

Early Studies on Nicotinamide Riboside and Longevity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) Riboside (NR) has emerged as a molecule of significant interest in the field of aging research. As a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), NR plays a crucial role in cellular metabolism and energy production. NAD+ levels have been observed to decline with age, and the restoration of these levels through supplementation with precursors like NR has been a key focus of longevity studies. This technical guide provides an in-depth analysis of the foundational preclinical studies that first explored the effects of NR on lifespan and healthspan in various model organisms. We will delve into the core signaling pathways, present detailed experimental protocols from these seminal papers, and offer a quantitative summary of their findings to provide a comprehensive resource for researchers in this field.

Core Signaling Pathways

The biological effects of Nicotinamide Riboside on longevity are primarily mediated through its role as a precursor to NAD+. This coenzyme is central to a variety of cellular processes, most notably as a substrate for sirtuins, a class of proteins implicated in aging and metabolic regulation.

NAD+ Biosynthesis via this compound

The initial discovery of a dedicated pathway for the conversion of NR to NAD+ was a pivotal moment in understanding its biological significance. The work of Bieganowski and Brenner in 2004 elucidated that NR is phosphorylated by this compound Kinases (Nrks) to form nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+. This pathway provides a direct route for NR to replenish cellular NAD+ pools.

Sirtuin Activation and Downstream Effects

Elevated NAD+ levels directly impact the activity of sirtuins, a family of NAD+-dependent deacetylases. In model organisms, the sirtuin SIR-2.1 (in C. elegans) and its mammalian homolog SIRT1 have been shown to be key mediators of the longevity effects of NAD+ repletion. Activated sirtuins deacetylate a range of protein targets, influencing gene expression, mitochondrial function, and stress resistance, all of which contribute to improved healthspan and, in some cases, extended lifespan.

Quantitative Data from Early Preclinical Studies

The following tables summarize the key quantitative findings from foundational studies on the effects of this compound on lifespan in yeast, C. elegans, and mice.

| Organism | Study | NR Concentration/Dose | Mean Lifespan Extension | Maximum Lifespan Extension | Key Findings |

| S. cerevisiae (Yeast) | Belenky et al., 2007 | 10 µM | Not Reported | ~2.5 generations | Increased Sir2-dependent gene silencing. |

| C. elegans | Mouchiroud et al., 2013 | 500 µM | ~10-20% | Not Reported | Dependent on the sirtuin SIR-2.1. |

| M. musculus (Mouse) | Zhang et al., 2016 | 400 mg/kg of diet | ~5% | Not Reported | Supplementation started in late life (24 months). |

| Organism | Study | Parameter Measured | Control Group | NR-Treated Group | Fold Change/Percentage Increase |

| S. cerevisiae (Yeast) | Belenky et al., 2007 | Replicative Lifespan (generations) | ~23 | ~25.5 | ~11% |

| C. elegans | Mouchiroud et al., 2013 | Mean Lifespan (days) | ~18 | ~21 | ~16.7% |

| M. musculus (Mouse) | Zhang et al., 2016 | Median Lifespan (days) | Not explicitly stated | Increased by ~5% | ~5% |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key early studies investigating the effects of this compound on longevity.

Saccharomyces cerevisiae (Yeast) Lifespan Assay

-

Study: Belenky et al., Cell, 2007.

-

Yeast Strain: Saccharomyces cerevisiae strain PSY316 (MATa).

-

Media: Synthetic complete medium lacking nicotinamide, supplemented with 10 µM this compound.

-

Protocol:

-

Yeast cells were grown overnight in YEPD medium.

-

Cells were then washed and resuspended in the synthetic complete medium with or without NR.

-

Replicative lifespan was determined by micromanipulation, where daughter cells were removed from mother cells, and the number of daughter cells produced by each mother cell was counted.

-

A mother cell was considered to have died when it ceased to produce daughter cells.

-

-

NAD+ Measurement: NAD+ levels were quantified using a cycling assay. Yeast extracts were prepared by glass bead lysis in a buffered solution. The assay measures the reduction of a tetrazolium dye, which is coupled to the oxidation of a substrate by an enzyme that uses NAD+ as a cofactor. The change in absorbance is proportional to the NAD+ concentration.

Caenorhabditis elegans Lifespan Assay

-

Study: Mouchiroud et al., Cell, 2013.

-

C. elegans Strain: Wild-type N2 Bristol strain.

-

Media: Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50. This compound was added to the NGM at a final concentration of 500 µM.

-

Protocol:

-

Age-synchronized populations of worms were obtained by allowing adult hermaphrodites to lay eggs for a few hours.

-

The eggs were allowed to hatch and develop to the L4 larval stage.

-

L4 larvae were transferred to fresh NGM plates containing either vehicle control or 500 µM NR.

-

Worms were transferred to fresh plates every other day to separate them from their progeny.

-

Lifespan was scored every day by gently prodding the worms with a platinum wire; worms that failed to respond were scored as dead.

-

-

Sirtuin Activity Assay: Sirtuin activity was assessed by measuring the deacetylation of a fluorescently labeled peptide substrate. Extracts from C. elegans were incubated with the acetylated peptide and NAD+. The deacetylated product was then cleaved by a developer, releasing the fluorophore, and fluorescence was measured.

Mus musculus (Mouse) Longevity Study

-

Study: Zhang et al., Science, 2016.

-

Mouse Strain: C57BL/6J mice.

-

Diet: Standard chow diet supplemented with this compound at a dose of 400 mg/kg of diet.

-

Protocol:

-

Mice were housed in a specific pathogen-free facility with a 12-hour light/dark cycle.

-

NR supplementation was initiated in aged mice (24 months old).

-

Mice were provided with the NR-supplemented or control diet ad libitum.

-

Animals were monitored daily for health and survival.

-

Lifespan was recorded as the time from the start of the treatment until natural death.

-

-

NAD+ Measurement: NAD+ levels in tissues were determined using HPLC. Tissues were homogenized and extracted with an acidic solution. The extracts were then separated by reverse-phase HPLC, and NAD+ was detected by its UV absorbance at 260 nm and quantified by comparison to a standard curve.

Conclusion

The early preclinical studies on this compound provided compelling evidence for its role in promoting longevity and healthspan in diverse model organisms. These foundational works established the link between NR, NAD+ metabolism, and the activation of sirtuin pathways. The modest but significant lifespan extensions observed in yeast, C. elegans, and even in late-life supplemented mice, have paved the way for a burgeoning field of research into NAD+ precursors as potential therapeutic agents for age-related decline. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to build upon these seminal findings and further explore the potential of this compound in the context of human aging.

The Crucial Role of Nicotinamide Riboside in Powering Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Riboside (NR) has emerged as a key molecule of interest in the fields of cellular metabolism, aging, and therapeutic development. As a precursor to Nicotinamide Adenine Dinucleotide (NAD+), NR plays a pivotal role in maintaining the cellular pool of this essential coenzyme.[1][2] NAD+ is indispensable for a multitude of cellular processes, acting as a critical cofactor for enzymes involved in redox reactions and as a substrate for signaling molecules that govern cellular health and resilience.[3][4] This technical guide provides an in-depth exploration of NR's journey from a dietary supplement to a vital component of cellular energy machinery, its impact on NAD+-dependent signaling pathways, and the methodologies used to quantify its effects.

The Metabolic Pathway of Nicotinamide Riboside to NAD+

This compound is a pyridine-nucleoside form of vitamin B3 that serves as a direct precursor to NAD+.[5] The primary route for its conversion to NAD+ is the this compound Kinase (NRK) pathway, a two-step intracellular process.[6][7]

-

Phosphorylation of NR: Upon entering the cell, NR is phosphorylated by this compound Kinases (NRK1 or NRK2) to form nicotinamide mononucleotide (NMN).[7][8] This initial step is rate-limiting in the conversion of NR to NAD+.

-

Adenylylation of NMN: NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[6]

This pathway is a crucial part of the NAD+ salvage pathway, which recycles nicotinamide and its derivatives to maintain cellular NAD+ levels.

Caption: The this compound Kinase (NRK) pathway for NAD+ synthesis.

The Central Role of NAD+ in Cellular Function

The NAD+ molecule is a linchpin of cellular metabolism, participating in two major classes of reactions:

-

Redox Reactions: NAD+ and its reduced form, NADH, are fundamental to cellular respiration. NAD+ acts as an electron acceptor in glycolysis and the citric acid cycle, being reduced to NADH. NADH then donates these electrons to the electron transport chain, driving the synthesis of ATP, the cell's primary energy currency.

-

NAD+-Consuming Enzymes: NAD+ also serves as a substrate for several families of enzymes that are critical for cellular signaling and homeostasis.[4] The two most prominent families are:

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases.[9] By removing acetyl groups from proteins, sirtuins regulate a wide array of cellular processes, including gene expression, DNA repair, and metabolic regulation.[4][9] Their activity is directly linked to the availability of cellular NAD+.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins.[9] This process, known as PARylation, is crucial for DNA repair and the maintenance of genomic stability.[9]

-

References

- 1. A randomized placebo-controlled trial of this compound in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aboutnad.com [aboutnad.com]

- 4. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Nicotinamide Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) has emerged as a potent precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This document provides an in-depth technical overview of the mechanism of action of NR, detailing its transport, enzymatic conversion to NAD+, and its subsequent influence on downstream cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NR's molecular journey and its therapeutic potential.

Introduction: The Central Role of NAD+

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular bioenergetics, acting as a crucial electron carrier in redox reactions that fuel ATP production. Beyond its metabolic functions, NAD+ is a key substrate for a class of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to a multitude of cellular processes such as DNA repair, gene expression, and stress response. Cellular NAD+ levels are known to decline with age and in various pathological conditions, making the replenishment of the NAD+ pool a compelling therapeutic strategy. Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analogue that has demonstrated significant efficacy in elevating cellular NAD+ levels.[1]

Cellular Uptake of this compound

The initial step in the action of exogenous NR is its transport across the plasma membrane. This process is primarily mediated by a family of proteins known as Equilibrative Nucleoside Transporters (ENTs). Specifically, ENT1, ENT2, and ENT4 have been identified as key players in the uptake of NR into human cells.[2] These transporters facilitate the diffusion of NR into the cytoplasm, where it becomes available for the subsequent enzymatic conversion.

The NRK Pathway: Conversion of NR to NAD+

Once inside the cell, this compound is channeled into the NAD+ salvage pathway. The primary route for its conversion involves a two-step enzymatic process:

-

Phosphorylation by this compound Kinases (NRKs): NR is first phosphorylated by this compound Kinases (NRK1 or NRK2) to form nicotinamide mononucleotide (NMN). Both NRK1 and NRK2 exhibit a high affinity for NR.[3]

-

Adenylylation by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NMN is then adenylylated by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) to yield NAD+.[4]

This two-step conversion is a highly efficient mechanism for boosting intracellular NAD+ concentrations.

Key Enzymes in the NR to NAD+ Conversion

The enzymes involved in this pathway exhibit distinct characteristics and subcellular localizations, ensuring a regulated and compartmentalized synthesis of NAD+.

NRK1 is ubiquitously expressed in mammalian tissues, while NRK2 expression is more restricted, with higher levels found in skeletal and cardiac muscle.[5] Both enzymes are crucial for the initial phosphorylation of NR. Their kinetic properties are summarized in the table below.

| Enzyme | Substrate | K_M_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (s⁻¹M⁻¹) | Co-substrate Specificity |

| NRK1 | NR + ATP | 0.088 | 0.6 | 6800 | ATP, GTP |

| NR + GTP | 0.068 | 0.34 | 5000 | ||

| NaR + ATP | 0.051 | - | - | ||

| NRK2 | NR + ATP | 0.19 | 0.75 | 3900 | ATP |

| NaR + ATP | 0.063 | - | - |

Table 1: Kinetic parameters of human this compound Kinases (NRK1 and NRK2). Data compiled from Tempel et al., 2007.[3]

The final step in NAD+ synthesis from NR is catalyzed by NMNATs. Mammals possess three isoforms of this enzyme, each with a distinct subcellular localization, which contributes to the maintenance of separate nuclear, cytoplasmic, and mitochondrial NAD+ pools.

This compartmentalization ensures that NAD+ is available where it is most needed for the functions of NAD+-dependent enzymes in different cellular locations.

| Isoform | Subcellular Localization | Relative Tissue Distribution | Kinetic Efficiency |

| NMNAT1 | Nucleus | Ubiquitous, most abundant | Most catalytically efficient |

| NMNAT2 | Golgi, Cytoplasm | Brain, heart, skeletal muscle, pancreas | Least efficient |

| NMNAT3 | Mitochondria | Lung, spleen, kidney, placenta, erythrocytes | Intermediate efficiency |

Table 2: Characteristics of human Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) isoforms. Data compiled from Berger et al., 2005 and Zamporlini et al., 2013.[4][6]

Downstream Effects of Elevated NAD+

The increase in cellular NAD+ levels following NR supplementation has profound effects on a variety of NAD+-dependent enzymes, thereby influencing a wide range of cellular functions.

Activation of Sirtuins

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and longevity. By increasing the available pool of NAD+, NR supplementation enhances the activity of sirtuins, such as SIRT1 and SIRT3.[8] This activation leads to the deacetylation of numerous target proteins, modulating their function and impacting downstream signaling pathways.

Modulation of PARP Activity

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and the maintenance of genomic stability. PARPs utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage. While acute PARP activation is essential for DNA repair, chronic overactivation can lead to NAD+ depletion and cellular dysfunction. By replenishing NAD+ pools, NR can support the necessary functions of PARPs in DNA repair without leading to a detrimental decline in cellular NAD+ levels.[4]

Impact on Mitochondrial Function

Mitochondria are central to cellular energy production and are major consumers of NAD+. NR supplementation has been shown to enhance mitochondrial biogenesis and function. Studies have demonstrated that long-term NR supplementation can increase the number and density of mitochondria in muscle tissue and elevate mitochondrial DNA (mtDNA) content.[9][10]

Quantitative Effects of this compound Supplementation

Clinical studies have consistently demonstrated the efficacy of NR in increasing NAD+ levels in humans.

| Study Population | NR Dosage | Duration | Tissue/Fluid | Fold Increase in NAD+ | Reference |

| Middle-aged and elderly volunteers | 1000 mg/day | 6 weeks | PBMCs | ~2-fold | Martens et al. (as cited in[11]) |

| Elderly, healthy men | 1000 mg/day | 21 days | Whole blood | Significant increase | Elhassan et al. (as cited in[11]) |

| Older adults with MCI | 1 g/day (dose escalation) | 10 weeks | Blood | 2.6-fold | Lee et al., 2023[12] |

| Healthy middle-aged and older adults | 500 mg, twice daily | 30 days | PBMCs | ~1.4-fold | Trammell et al., 2016 |

| Overweight, otherwise healthy men and women | 1000 mg/day | 6 weeks | Skeletal Muscle | ~1.6-fold | Dollerup et al., 2018 |

Table 3: Summary of quantitative effects of this compound (NR) supplementation on NAD+ levels in human clinical trials.

Experimental Protocols

Quantification of NAD+ and its Metabolites by HPLC

This protocol describes a method for the determination of NAD+ levels in cells and tissues using reverse-phase high-performance liquid chromatography (HPLC).[13][14]

7.1.1. Materials

-

Perchloric acid (HClO₄)

-

Potassium carbonate (K₂CO₃)

-

Phosphate Buffer (0.05 M, pH 7.0)

-

Methanol (B129727) (HPLC grade)

-

NAD+ standard solution

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

7.1.2. Sample Preparation (from cultured cells)

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold 0.6 M HClO₄ to the cells and scrape them.

-

Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 6.5 and 7.0.

-

Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

-

The supernatant containing NAD+ is ready for HPLC analysis or can be stored at -80°C.

7.1.3. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase (e.g., 0.05 M Phosphate Buffer).

-

Inject 50-100 µL of the prepared sample or NAD+ standards.

-

Run a gradient elution with methanol to separate the NAD+ metabolites. A typical gradient might be:

-

0-5 min: 100% Buffer A (0.05 M Phosphate Buffer)

-

5-13 min: Linear gradient to 15% Buffer B (Methanol)

-

13-23 min: Hold at 15% Buffer B

-

23-24 min: Linear gradient back to 100% Buffer A

-

24-30 min: Re-equilibration at 100% Buffer A

-

-

Detect NAD+ by absorbance at 261 nm.

-

Quantify NAD+ levels by comparing the peak area of the sample to the standard curve generated from known concentrations of NAD+.

Sirtuin Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the activity of sirtuins, such as SIRT1, using a fluorogenic substrate.[8][15]

7.2.1. Materials

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1 substrate)

-

NAD+ solution

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

SIRT1 enzyme (recombinant)

-

96-well black microplate

-

Fluorometric plate reader

7.2.2. Assay Procedure

-

Prepare a reaction mixture containing SIRT1 Assay Buffer, the fluorogenic substrate, and NAD+.

-

Add the SIRT1 enzyme to initiate the reaction. As a negative control, add assay buffer without the enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the deacetylation reaction and initiate the development step by adding the Developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent group.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate sirtuin activity by subtracting the fluorescence of the negative control from the sample wells.

PARP Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure PARP activity based on the incorporation of biotinylated ADP-ribose onto histone proteins.[16]

7.3.1. Materials

-

96-well plate coated with histones

-

PARP Assay Buffer

-

Activated DNA (to stimulate PARP activity)

-

Biotinylated NAD+

-

PARP enzyme (recombinant)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

7.3.2. Assay Procedure

-

Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

-

Add the PARP enzyme to the wells of the histone-coated plate containing the reaction mixture. For a negative control, omit the PARP enzyme.

-

Incubate the plate at room temperature for 1 hour to allow for the PARylation of histones.

-

Wash the plate several times with a wash buffer (e.g., PBST) to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the colorimetric HRP substrate to each well and incubate until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

PARP activity is proportional to the absorbance signal.

Signaling Pathways and Experimental Workflows

This compound to NAD+ Conversion Pathway

Caption: Cellular uptake and conversion of this compound to NAD+.

Downstream Effects of Elevated NAD+

Caption: Downstream cellular effects of increased NAD+ levels from NR.

Experimental Workflow for NAD+ Quantification

References

- 1. ahajournals.org [ahajournals.org]

- 2. Equilibrative Nucleoside Transporters Mediate the Import of this compound and Nicotinic Acid Riboside into Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine [pubmed.ncbi.nlm.nih.gov]

- 7. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 14. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Functions of Nicotinamide Riboside (NR) Supplementation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a potent precursor to Nicotinamide Adenine Dinucleotide (NAD+).[1][2] NAD+ is an essential coenzyme in all living cells, playing a critical role in cellular metabolism, energy production, and the regulation of key cellular processes.[3][4] With age and in various pathological conditions, intracellular NAD+ levels decline, leading to metabolic dysfunction and increased susceptibility to disease.[2][5][6] NR supplementation has emerged as a promising strategy to augment NAD+ levels, thereby offering a wide range of potential therapeutic benefits. This guide provides an in-depth technical overview of the core biological functions of NR supplementation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action: The NAD+ Salvage Pathway

NR is utilized by the body through the NAD+ salvage pathway.[[“]] Once ingested, NR is absorbed and transported into cells where it is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[1][4] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[5][8] This pathway effectively bypasses the rate-limiting step in the primary NAD+ salvage pathway from nicotinamide (NAM), which is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5]

Core Biological Functions of NR Supplementation

Augmentation of Cellular NAD+ Levels

A primary and well-documented function of NR supplementation is its ability to significantly increase NAD+ levels in various tissues.[[“]] This has been consistently demonstrated in both preclinical and human studies. Oral NR supplementation has been shown to elevate NAD+ and its metabolites in whole blood, peripheral blood mononuclear cells (PBMCs), skeletal muscle, brain, and liver.[[“]][[“]][10] The increase in NAD+ is dose-dependent and can be sustained with chronic supplementation.[[“]]

Activation of NAD+-Dependent Enzymes: Sirtuins and PARPs

NAD+ is a critical substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[11][12]

-

Sirtuins: These are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[5] By increasing the available pool of NAD+, NR supplementation enhances sirtuin activity, particularly SIRT1 and SIRT3.[8][13] This activation leads to improved mitochondrial function, enhanced antioxidant defenses, and reduced inflammation.[8][13]

-

PARPs: Poly(ADP-ribose) polymerases are enzymes involved in DNA repair and the maintenance of genomic stability.[5] PARP1 and PARP2 respond to DNA damage by using NAD+ to synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins.[5] Age-related decline in NAD+ can impair PARP activity, leading to an accumulation of DNA damage.[14] NR supplementation can help restore PARP function by replenishing NAD+ levels.[14]

Enhancement of Mitochondrial Function and Biogenesis

Mitochondrial dysfunction is a hallmark of aging and many chronic diseases. NR supplementation has been shown to improve mitochondrial health by increasing NAD+ levels, which in turn enhances the activity of sirtuins like SIRT1 and SIRT3.[8][13] These sirtuins promote mitochondrial biogenesis, the process of generating new mitochondria, and improve the efficiency of the electron transport chain, leading to increased ATP production.[8][15]

Neuroprotective Effects

Preclinical studies have demonstrated the neuroprotective potential of NR in models of various neurodegenerative diseases.[13] By boosting NAD+ levels in the brain, NR can enhance neuronal resilience to stress, reduce neuroinflammation, and improve mitochondrial function in neurons.[13][16] In humans, NR supplementation has been shown to increase cerebral NAD+ levels and lower biomarkers associated with neurodegenerative pathology.[[“]][16][[“]]

Cardiovascular and Metabolic Health

NR supplementation has shown promise in improving cardiovascular and metabolic health. Studies in older adults have indicated that NR can reduce systolic blood pressure and arterial stiffness.[8][[“]] In the context of metabolic disorders, NR has been observed to improve glucose tolerance and reduce weight gain in animal models.[5] In patients with nonalcoholic fatty liver disease (NAFLD), NR has been shown to lower markers of liver inflammation.[[“]]

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to many age-related diseases. NR supplementation has been demonstrated to have anti-inflammatory effects by reducing the levels of circulating inflammatory cytokines such as IL-6 and TNF-α in both humans and animal models.[[“]][[“]] This anti-inflammatory action is partly mediated by the activation of SIRT1.[13]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative findings from human clinical trials on NR supplementation.

Table 1: Effects of NR Supplementation on Blood NAD+ Levels

| Study Population | Dosage | Duration | Fold Increase in Whole Blood NAD+ | Reference |

| Healthy Volunteers | 100 mg, 300 mg, 1000 mg (single doses) | 1 day | Dose-dependent increase | [18][19] |

| Healthy Middle-Aged and Older Adults | 1000 mg/day | 6 weeks | ~60% increase in PBMCs | [10] |

| Healthy Volunteers | 250 mg/day up to 1000 mg twice daily | 9 days | Peak increase after 9 days | [5] |

| Healthy Older Adults | 1000 mg/day | 3 weeks | No change in skeletal muscle NAD+, 2-fold increase in NAAD | [10] |

| Healthy Individuals (60-80 years) | 250 mg NR + 50 mg pterostilbene | 8 weeks | 40% increase | [10] |

| Healthy Individuals (60-80 years) | 500 mg NR + 100 mg pterostilbene | 8 weeks | 90% increase | [10] |

| Parkinson's Disease Patients | Not specified | Not specified | Significant increase in cerebral NAD+ | [[“]][20] |

| Ataxia Telangiectasia Patients | 150 mg/day up to 500 mg/day | 2 years | Up to 4-fold increase | [21] |

Table 2: Effects of NR Supplementation on Clinical Biomarkers

| Condition | Dosage | Duration | Key Biomarker Changes | Reference |

| Healthy Older Adults | 1000 mg/day | 6 weeks | Reduction in systolic blood pressure and arterial stiffness | [8] |

| COPD | Not specified | Not specified | Significant reduction in airway inflammation (IL-8) | [[“]] |

| NAFLD | Not specified | Not specified | Lowered liver inflammation markers (ALT, GGT) | [[“]] |

| Parkinson's Disease | Not specified | Not specified | Reduced inflammatory cytokines in cerebrospinal fluid | [[“]][20] |

| Long COVID | Not specified | At least 10 weeks | Improvements in self-reported fatigue, sleep, and mood | [22] |

Detailed Experimental Protocols

Quantification of NAD+ and its Metabolites

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or High-Performance Thin-Layer Chromatography (HPTLC)–Ultraviolet (UV) Densitometry.[23][24]

Sample Preparation (Whole Blood):

-

Collect whole blood in EDTA-containing tubes.

-

Immediately process samples to prevent NAD+ degradation.[25]

-

Perform protein precipitation using a suitable solvent (e.g., perchloric acid or a methanol/acetonitrile mixture).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the NAD+ metabolites.

-

Neutralize the extract if an acidic precipitation method was used.

-

Store the extracts at -80°C until analysis.

Chromatographic and Mass Spectrometric Conditions (Example):

-

HPLC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[25]

-

Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode.[24]

-

Ions Monitored: Specific mass-to-charge ratios (m/z) for NAD+, NMN, NR, and other metabolites are monitored.[25]

-

Quantification: Absolute concentrations are determined using a calibration curve generated from standards of known concentrations.[24]

Randomized Controlled Trial (RCT) Design

Objective: To assess the efficacy and safety of NR supplementation on a specific clinical outcome.

Study Design: A double-blind, randomized, placebo-controlled trial.[26]

Participants: A defined population with specific inclusion and exclusion criteria.

Intervention:

-

Treatment Group: Receives a specified daily dose of NR (e.g., 1000 mg/day).[26]

-

Control Group: Receives a matching placebo.

Randomization and Blinding: Participants are randomly assigned to either the treatment or control group. Both the participants and the investigators are blinded to the treatment allocation.

Outcome Measures:

-

Primary Outcome: The main variable of interest (e.g., change in cognitive function scores, improvement in a specific disease biomarker).

-

Secondary Outcomes: Additional variables of interest (e.g., changes in NAD+ levels, inflammatory markers, safety parameters).

Data Collection: Baseline measurements are taken before the intervention begins. Follow-up measurements are conducted at specified time points throughout the study.

Statistical Analysis: Appropriate statistical tests are used to compare the changes in outcome measures between the treatment and placebo groups.

In Vivo Measurement of Cerebral NAD+

Method: Downfield Proton Magnetic Resonance Spectroscopy (¹H MRS).[16]

Equipment: A high-field MRI scanner (e.g., 7.0 Tesla).[16]

Protocol:

-

Baseline Scan: A ¹H MRS scan is performed after an overnight fast to determine baseline cerebral NAD+ levels.[16]

-

Intervention: The participant orally ingests a single dose of NR (e.g., 900 mg).[16]

-

Post-Supplementation Scan: A second ¹H MRS scan is performed at a specified time after NR ingestion (e.g., 4 hours) to measure the change in cerebral NAD+ concentration.[16]

-

Data Acquisition: A spectrally selective excitation and spatially selective localization sequence is used to acquire the downfield spectra.[16]

-

Quantification: The concentration of NAD+ is quantified by analyzing the specific proton resonances of the nicotinamide moiety in the acquired spectra.[16]

Conclusion

This compound supplementation represents a viable and effective strategy for increasing cellular NAD+ levels. The biological consequences of this augmentation are far-reaching, encompassing enhanced mitochondrial function, improved DNA repair, neuroprotection, and beneficial effects on cardiovascular and metabolic health. The anti-inflammatory properties of NR further contribute to its therapeutic potential. The robust body of preclinical and clinical evidence underscores the importance of the NR-NAD+ axis in maintaining cellular health and resilience. Future research will continue to elucidate the full spectrum of NR's biological functions and its applications in the prevention and treatment of a wide array of human diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Benefits, Side Effects and Dosage [healthline.com]

- 3. goldmanlaboratories.com [goldmanlaboratories.com]

- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of this compound Studies | Product Citations | Biosynth [biosynth.com]

- 7. consensus.app [consensus.app]

- 8. techscience.com [techscience.com]

- 9. consensus.app [consensus.app]

- 10. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Role of this compound in Health and Diseases [mdpi.com]

- 14. The NAD+/PARP1/SIRT1 Axis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. consensus.app [consensus.app]

- 18. First human clinical trial for this compound | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]

- 19. First human clinical trial for this compound | EurekAlert! [eurekalert.org]

- 20. supplysidesj.com [supplysidesj.com]

- 21. Newly Published Phase II Clinical Study Demonstrates that Supplementation with Niagen®, Patented this compound (NR) - BioSpace [biospace.com]

- 22. sciencedaily.com [sciencedaily.com]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement this compound (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]

- 26. A randomized placebo-controlled trial of this compound in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Nicotinamide Riboside and Sirtuin Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Riboside (NR) has emerged as a prominent NAD+ precursor with significant therapeutic potential, largely attributed to its ability to activate sirtuins, a class of NAD+-dependent deacylases. This technical guide provides an in-depth exploration of the core mechanisms underpinning NR's role in NAD+ biosynthesis and the subsequent activation of sirtuin pathways. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling and experimental workflows.

Introduction: The NAD+ World and the Role of Nicotinamide Riboside

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to metabolism, cellular energy production, DNA repair, and cell signaling.[1][2] With age and in various pathological conditions, cellular NAD+ levels decline, leading to mitochondrial dysfunction and contributing to a range of age-related diseases.[3][4] Consequently, strategies to augment NAD+ levels have garnered significant interest.

This compound (NR), a naturally occurring pyridine (B92270) nucleoside form of vitamin B3 found in trace amounts in foods like milk, is a well-established NAD+ precursor.[3][5][6] Oral supplementation with NR has been demonstrated to effectively and safely increase NAD+ levels in multiple tissues, thereby enhancing sirtuin activity, improving mitochondrial function, and showing promise in preclinical models of cardiovascular, neurodegenerative, and metabolic disorders.[2][3][6]

The Biochemical Pathway: From this compound to NAD+

NR is primarily utilized through the NAD+ salvage pathway, a metabolically efficient route for NAD+ biosynthesis.[7][8]

The key enzymatic steps are:

-

Phosphorylation: Upon entering the cell, NR is phosphorylated by this compound Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[5][9][10] NRK1 and NRK2 are essential for the utilization of exogenous NR.[9][10]

-

Adenylylation: NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[3][11]

It is noteworthy that extracellular NMN is largely converted to NR before cellular uptake, highlighting the critical role of the NRK-mediated pathway.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Supporting Cellular Energy Production and NAD+ Status with this compound (NR) [casi.org]

- 3. This compound—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement this compound (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]

- 6. Human clinical trial supports bioavailability, safety of this compound [nutraingredients.com]

- 7. aboutnad.com [aboutnad.com]

- 8. aboutnad.com [aboutnad.com]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. The emergence of the this compound kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Foundational Research on Nicotinamide Riboside and DNA Repair: A Technical Guide

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in a vast array of biological processes, including energy metabolism, redox reactions, and the maintenance of genomic integrity.[1][2][3] The cellular pool of NAD+ is consumed by several key enzyme families, most notably the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are central to the DNA damage response (DDR).[4][5][6] With age and under conditions of genotoxic stress, intracellular NAD+ levels can decline, potentially impairing the cell's ability to repair damaged DNA.[7][8][9]

Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analogue and a potent precursor to NAD+.[3][7] Oral supplementation with NR has been demonstrated to effectively and safely elevate NAD+ levels in various tissues, making it a subject of intense research for its potential to support cellular health and counteract age-related decline.[1][7][10] This technical guide provides an in-depth overview of the foundational research linking NR to DNA repair, detailing the core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence.

Core Signaling Pathways

The mechanism by which NR influences DNA repair is primarily through its role in replenishing the cellular NAD+ pool, which is then utilized by NAD+-dependent enzymes that orchestrate the DNA damage response.

The NAD+ Salvage Pathway

NR is converted to NAD+ via the salvage pathway, a critical route for regenerating NAD+ from its precursors. This process is more efficient than de novo synthesis from tryptophan.[2]

-

Uptake and Phosphorylation: this compound (NR) enters the cell.

-

Conversion to NMN: NR is phosphorylated by this compound Kinases (NRKs) to form nicotinamide mononucleotide (NMN).

-

Conversion to NAD+: NMN is then adenylated by NMN adenylyltransferases (NMNATs) to produce NAD+.[6]

This newly synthesized NAD+ is then available to be used as a substrate by key DNA repair enzymes.

PARP1-Mediated DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a primary sensor of DNA single-strand breaks.[2][11] Upon detecting damage, PARP1 becomes catalytically active, consuming NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other target proteins.[6][12][13]

-

Damage Sensing: PARP1 binds to DNA strand breaks.

-

PARylation: This binding triggers PARP1's enzymatic activity, using NAD+ as a substrate to create PAR chains. Nicotinamide (NAM) is released as a byproduct.[6]

-

Recruitment of Repair Factors: The negatively charged PAR chains act as a scaffold, recruiting other DNA repair proteins (like XRCC1) to the site of damage to carry out the repair process.[14]

Severe DNA damage can lead to hyperactivation of PARP1, causing significant depletion of cellular NAD+ pools, which can impair energy metabolism and lead to cell death.[11][12][15] Replenishing NAD+ with NR can support robust PARP1 activity for effective DNA repair without critically depleting the cell's energy resources.[14]

SIRT1 and Genomic Stability

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a crucial role in maintaining genomic stability.[16][17] It deacetylates both histone and non-histone proteins involved in the DNA damage response.[4][17]

-

Chromatin Remodeling: SIRT1 can deacetylate histones at sites of DNA damage, which facilitates chromatin remodeling and allows access for repair proteins.[17]

-

Deacetylation of Repair Factors: SIRT1 deacetylates and modulates the activity of several key DNA repair proteins, including Ku70 and NBS1.[16]

-

Metabolic Regulation: By sensing NAD+ levels, SIRT1 links the cell's metabolic state to its DNA repair capacity.[4][15]

Declining NAD+ levels with age can reduce SIRT1 activity, potentially contributing to an accumulation of DNA damage.[4] Supplementation with NR boosts NAD+ levels, thereby enhancing SIRT1's protective functions.[7]

Quantitative Data from Key Studies

The efficacy of NR in boosting NAD+ and influencing markers related to cellular health has been quantified in numerous human and preclinical studies.

Table 1: Effect of this compound (NR) Supplementation on NAD+ Levels in Humans

| Study Population | NR Dosage | Duration | Tissue/Cell Type | Key Quantitative Finding | Citation(s) |

|---|---|---|---|---|---|

| Healthy Middle-Aged & Older Adults | 1000 mg/day | 6 weeks | Peripheral Blood Mononuclear Cells (PBMCs) | ~60% increase in NAD+ levels over placebo. | [1][10] |

| Healthy Volunteers | 1000 mg (single dose) | 9 hours | Whole Blood | ~2.7-fold increase in NAD+ levels. | [1][7] |

| Healthy Older Men | 250 mg/day | 12 weeks | Whole Blood | NAD+ levels safely and effectively elevated. | [18] |

| Healthy Adults | 250 mg NR + 50 mg pterostilbene/day | 8 weeks | Whole Blood | ~40% increase in NAD+ levels. | [10] |

| Healthy Adults | 500 mg NR + 100 mg pterostilbene/day | 8 weeks | Whole Blood | ~90% increase in NAD+ levels. | [10] |

| Ataxia Telangiectasia (AT) Patients | Varies (up to 20 mg/kg/day) | 2 years | Whole Blood | Up to fourfold increase in NAD+ levels. | [19] |

| Werner Syndrome Patients | 250-1000 mg/day | 6 months | PBMCs | NAD+ levels significantly increased from baseline. |[20] |

Table 2: Key Preclinical Findings on NR, NAD+, and DNA Repair Markers

| Model System | Treatment | Key Quantitative Finding | Citation(s) |

|---|---|---|---|

| Alzheimer's Disease Mouse Model | NR Supplementation | Restored cognition and normalized DNA damage responses. | [7] |

| Mouse Model of Liver Cancer | NR Supplementation | Restored NAD+ levels and prevented DNA damage and tumorigenesis. | [7] |

| Dyskeratosis Congenita (DC) Patient Cells & Mice | NR Supplementation | Increased NAD+ levels, reduced signs of telomere damage, and promoted cell growth. | [21] |

| Glioma Stem Cells (GSCs) | Dihydrothis compound (NRH) | Rapidly increased cellular NAD+ levels, inducing PARP1 activation. | [14] |

| Human Keratinocytes | Nicotinamide (NAM) | Increased NAD+ levels and enhanced DNA repair. |[2][22] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the effects of NR on NAD+ metabolism and DNA repair.

Protocol 1: Measurement of Intracellular NAD+ Levels

This protocol describes a common method for quantifying NAD+ using a colorimetric or bioluminescent enzymatic cycling assay.

A. Experimental Workflow

B. Detailed Methodology

-

Cell Culture and Treatment: Culture cells to the desired confluency (e.g., 80-90%) in appropriate multi-well plates. Treat cells with various concentrations of this compound (NR) or a vehicle control (e.g., DMSO or media) for a specified duration (e.g., 6, 12, or 24 hours).[23]

-

Sample Preparation (Extraction):

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[24]

-

To specifically measure NAD+, perform an acidic extraction. Add ice-cold 0.5 M perchloric acid (PCA) or similar acid to the cells to lyse them and simultaneously degrade the reduced form, NADH.[24]

-

Incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant (containing NAD+) to a new tube.

-

-

Neutralization: Neutralize the acidic extract by adding a potassium hydroxide (B78521) (KOH) solution to bring the pH to the optimal range for the enzymatic assay (typically pH 7-8). The exact volume and concentration of the base must be carefully titrated.[24]

-

Enzymatic Cycling Assay:

-

Use a commercial NAD+/NADH quantification kit (e.g., from BioVision, Promega, or similar suppliers).[23][25]

-

Prepare a standard curve using known concentrations of NAD+.

-

Add the neutralized cell extracts and standards to a 96-well plate.

-

Prepare and add the master mix, which typically contains an enzyme (e.g., alcohol dehydrogenase), a substrate, and a chromogenic or fluorogenic probe.[24]

-